![molecular formula C16H18ClNO B1439704 3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride CAS No. 1185008-26-7](/img/structure/B1439704.png)
3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride
Overview
Description
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring bonded to a biphenyl group through an ether linkage
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have been shown to possess several important biological activities .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine derivatives have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that pyrrolidine derivatives have been shown to possess several important biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including carbonic anhydrase isoenzymes hCA I and hCA II . These interactions are crucial as they can influence the enzyme’s activity, leading to potential therapeutic applications. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptotic cell death in certain cancer cell lines, such as MCF-7 breast cancer cells . Additionally, it can affect the proliferation of other cell types, thereby altering cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It has been identified to interact with proteins such as HDAC2 and PHB2, which are involved in various cellular processes . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate these molecular pathways makes it a potential candidate for therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound’s stability can influence its efficacy in biochemical reactions. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, highlighting its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-anginal activity . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and renal injuries . Understanding the dosage thresholds is crucial for optimizing its therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity. Understanding these transport mechanisms is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and subsequent biological effects, making it an important factor in its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Ether: The biphenyl ether is synthesized by reacting 4-bromobiphenyl with sodium hydroxide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Pyrrolidine Ring Formation: The pyrrolidine ring is formed by reacting the biphenyl ether with pyrrolidine under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Biphenyl: A basic aromatic hydrocarbon.
4-Bromobiphenyl: A halogenated biphenyl derivative.
Uniqueness
3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride is unique due to its combination of a biphenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-(4-phenylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBICWZOEVJAQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


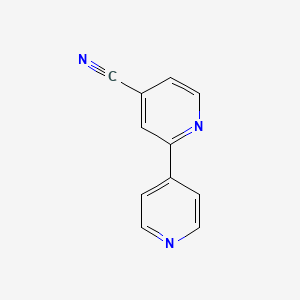
![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)


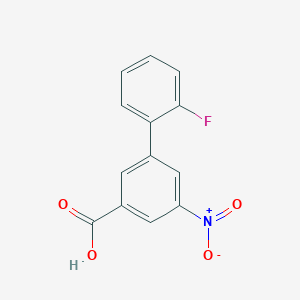
![5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439628.png)
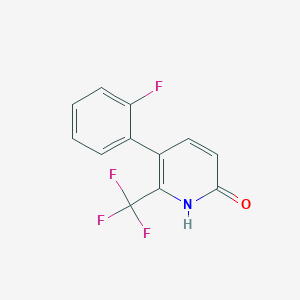

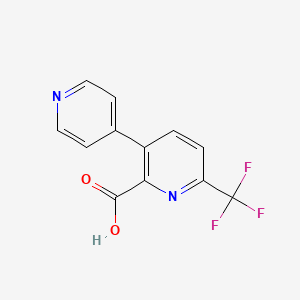

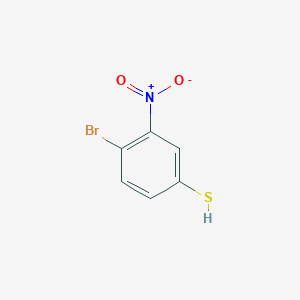
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
